molecular formula C13H10ClNO3 B14634885 3-Chlorophenyl 4-amino-2-hydroxybenzoate CAS No. 56356-29-7

3-Chlorophenyl 4-amino-2-hydroxybenzoate

Cat. No.: B14634885
CAS No.: 56356-29-7
M. Wt: 263.67 g/mol
InChI Key: MPXOEIQTOIVNHR-UHFFFAOYSA-N
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Description

3-Chlorophenyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenyl group attached to a benzoate moiety, which is further substituted with an amino and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl 4-amino-2-hydroxybenzoate typically involves the esterification of 3-chlorophenol with 4-amino-2-hydroxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of 3-chlorophenyl 4-amino-2-oxobenzoate

    Reduction: Formation of this compound from nitro derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Chlorophenyl 4-amino-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-hydroxybenzoic acid: Similar structure but lacks the chlorophenyl group.

    4-Amino-3-chlorobenzoic acid: Similar structure but lacks the hydroxy group.

    3-Chlorophenyl 4-hydroxybenzoate: Similar structure but lacks the amino group.

Uniqueness

3-Chlorophenyl 4-amino-2-hydroxybenzoate is unique due to the presence of both amino and hydroxy groups on the benzoate moiety, along with the chlorophenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

56356-29-7

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

(3-chlorophenyl) 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C13H10ClNO3/c14-8-2-1-3-10(6-8)18-13(17)11-5-4-9(15)7-12(11)16/h1-7,16H,15H2

InChI Key

MPXOEIQTOIVNHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(=O)C2=C(C=C(C=C2)N)O

Origin of Product

United States

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